Methyl 5-(aminomethyl)-2-isopropylnicotinate

Description

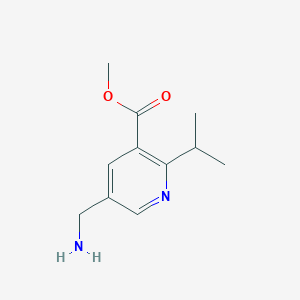

Methyl 5-(aminomethyl)-2-isopropylnicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with an aminomethyl group at the 5-position and an isopropyl ester at the 2-position.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

methyl 5-(aminomethyl)-2-propan-2-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)10-9(11(14)15-3)4-8(5-12)6-13-10/h4,6-7H,5,12H2,1-3H3 |

InChI Key |

RJGCDEAHVXQVTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=N1)CN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-2-isopropylnicotinate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the aminomethyl group. The isopropyl group can be introduced through alkylation reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-2-isopropylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 5-(aminomethyl)-2-isopropylnicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-2-isopropylnicotinate involves its interaction with specific molecular targets. In medicinal applications, it may bind to nicotinic receptors, modulating their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the isopropyl group may enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Routes: Limited data exist for the target compound, but methods for analogous esters (e.g., Mitsunobu reaction for esterification) may apply.

- Biological Activity: No direct studies are available, though amine-containing nicotinates often exhibit enhanced bioactivity in antimicrobial or CNS-targeting agents.

- Thermal Stability : Isopropyl esters generally decompose at higher temperatures (>150°C) than methoxy analogs, aligning with safety guidelines for similar compounds .

Biological Activity

Methyl 5-(aminomethyl)-2-isopropylnicotinate is a compound that has garnered attention due to its structural resemblance to nicotine and its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of nicotinates, characterized by a methyl ester group and an aminomethyl substituent attached to a pyridine ring. Its molecular formula is with a molecular weight of approximately 220.27 g/mol. The structural features contribute to its unique pharmacological properties, particularly its interaction with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its influence on acetylcholine receptors . Preliminary studies indicate that it may modulate neurotransmitter release, thereby affecting cognitive functions and potentially offering therapeutic benefits in neurodegenerative conditions.

Interaction with Acetylcholine Receptors

- Agonistic Activity : The compound may act as an agonist at nicotinic acetylcholine receptors (nAChRs), mimicking the effects of nicotine.

- Neuroprotective Effects : Research suggests that compounds similar to this compound can provide neuroprotection against oxidative stress and apoptosis in neuronal cells.

Biological Activities and Applications

This compound exhibits a range of biological activities:

- Neuroprotective Properties : Potential applications in treating Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Effects : May reduce inflammation through modulation of cytokine release.

- Antioxidant Activity : Capable of scavenging free radicals, contributing to cellular protection.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound in relation to structurally similar compounds.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 3-amino-4-pyridinecarboxylate | 14208-83-4 | 0.92 |

| Ethyl 5-amino-6-methylnicotinate | 1008138-73-5 | 0.89 |

| Methyl 5-amino-6-chloronicotinate | 211915-96-7 | 0.84 |

| Methyl 5-amino-6-methoxynicotinate | 59237-50-2 | 0.84 |

This table illustrates that while several compounds share structural similarities, this compound possesses distinct functional groups that may enhance its bioactivity compared to others.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Study : A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential as a neuroprotective agent.

- Cytokine Modulation : Research indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro, supporting its anti-inflammatory properties.

- Cognitive Enhancement : Animal studies suggested improvements in memory and learning tasks following administration of the compound, highlighting its potential for cognitive enhancement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.